molecular formula C6O12Sb2 B093564 Antimony oxalate CAS No. 16455-98-4

Antimony oxalate

Cat. No.: B093564
CAS No.: 16455-98-4
M. Wt: 507.58 g/mol
InChI Key: BMYPOELGNTXHPU-UHFFFAOYSA-H
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Description

Antimony oxalate is a chemical compound composed of antimony and oxalate ions It is typically represented by the formula Sb2(C2O4)3

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony oxalate can be synthesized through the reaction of antimony(III) oxide with oxalic acid. The process involves refluxing freshly prepared antimony(III) oxide in oxalic acid, resulting in the formation of this compound as a colorless precipitate . Another method involves adding oxalic acid to a solution of antimony trichloride in hydrochloric acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures mentioned above, scaled up for industrial use. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Antimony oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Antimony(III) oxide
  • Carbon dioxide
  • Carbon monoxide

Mechanism of Action

The mechanism of action of antimony oxalate involves its ability to undergo oxidation and reduction reactions, which are crucial in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in materials science, it acts as a precursor that decomposes to form antimony oxide, which can then participate in further reactions to form complex materials .

Comparison with Similar Compounds

  • Bismuth oxalate
  • Cadmium oxalate
  • Zirconium oxalate

Comparison: Antimony oxalate is unique due to its specific thermal decomposition properties and its role as a precursor in the synthesis of antimony-containing materials. Compared to bismuth oxalate and cadmium oxalate, this compound has distinct thermal stability and decomposition characteristics . Zirconium oxalate, on the other hand, has different coordination chemistry and applications in materials science .

Properties

IUPAC Name

antimony(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPOELGNTXHPU-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16455-98-4
Record name Antimony oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Antimony oxalate solution was prepared by mixing antimony (III) acetate as obtained from Aldrich with a 1 M solution of oxalic acid in deionized water and heating the mixture to 60° C. A concentrated solution of ammonium hydroxide in deionized water was added dropwise to the antimony containing mixture until the solution became homogeneous. At this point, the solution was diluted as-required with oxalic acid solution or deionized water to desired metal concentration. The prepared antimony oxalate solution (3.3% antimony, 290.9 μL) was mixed with deionized water (1149.1 μL) and the resultant diluted solution (120 μL) was added to the supported rhodium-indium product of the first impregnation step and agitated by vibration for 30 minutes at room temperature. The obtained trimetallic material was dried at 120° C. for 2 hours and then calcined in air at 450° C. for 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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